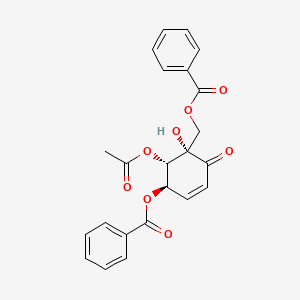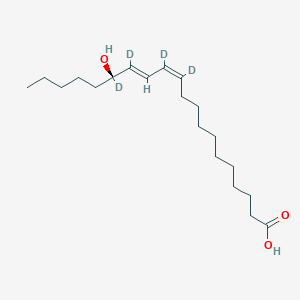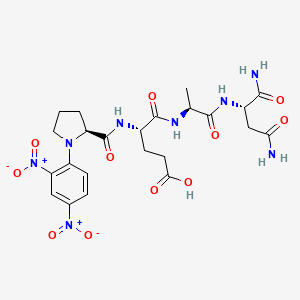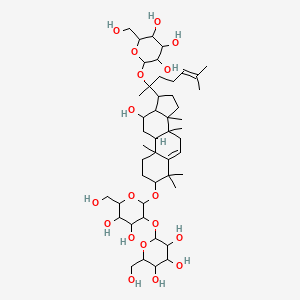
D3-METHYL BENZOYLFORMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzoylformate, also known as methyl phenylglyoxylate, is a chemical compound with the molecular formula C9H8O3 . It is primarily used in the synthesis of polymers with high resistance to heat and radiation . It has a molecular weight of 164.16 g/mol and appears as a colorless to pale yellow liquid with a sweet, fruity odor .
Synthesis Analysis
Methyl benzoylformate can be synthesized using an asymmetric synthesis . The synthesis starts by reacting ethylene diamine with formic acid in the presence of magnesium salt. This reaction produces heat, which causes a hydrogen bond between the hydroxyl group on the ethylene diamine molecule and the carbonyl group on formic acid. The cyclohexane ring is then added to form the desired product, methyl benzoylformate .
Molecular Structure Analysis
The minimum energy conformer of methyl benzoylformate, in which the ester group is in a Z orientation, was observed for the first time . Based on an atoms-in-molecules analysis, it contains a weak CH⋯O C hydrogen bond between the carbonyl oxygen atom of the ester group and the nearest hydrogen atom of the aromatic ring .
Chemical Reactions Analysis
Methyl benzoylformate can undergo ester hydrolysis under certain conditions . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .
Physical And Chemical Properties Analysis
Methyl benzoylformate is known for its moderate solubility in water . It is primarily soluble in organic solvents such as ethanol, ether, and acetone . It has a boiling point of 251 °C and a specific gravity of 1.16 . Its refractive index is 1.53 .
Mécanisme D'action
Methyl benzoylformate is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate generating benzaldehyde and carbon dioxide . The barrier heights for methyl benzoylformate and its product of enantioselective reduction, ®- (−)-methyl mandelate (MM), are 4.60 (2) and 4.54 (3) kJ mol −1, respectively .
Safety and Hazards
Orientations Futures
Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It acts as a photoinitiator, initiating the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . Another important application of methyl benzoylformate is as an intermediate in the synthesis of the herbicide Benzimidazolinone .
Propriétés
Numéro CAS |
134839-87-5 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
167.178 |
Nom IUPAC |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
Clé InChI |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)




![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)


